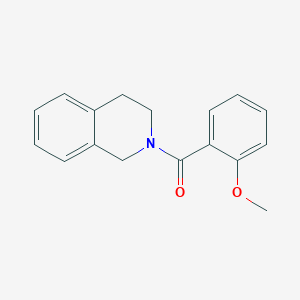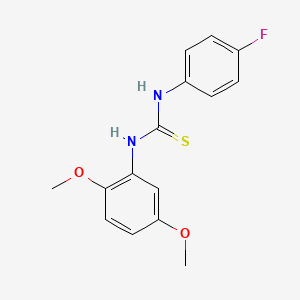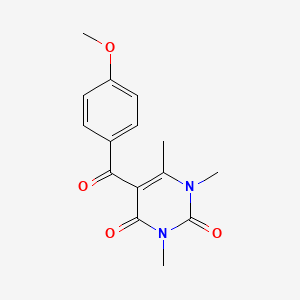![molecular formula C18H23NO4 B5620370 2-methyl-3-(2-oxa-7-azaspiro[4.5]dec-7-ylcarbonyl)-6,7-dihydro-1-benzofuran-4(5H)-one](/img/structure/B5620370.png)
2-methyl-3-(2-oxa-7-azaspiro[4.5]dec-7-ylcarbonyl)-6,7-dihydro-1-benzofuran-4(5H)-one
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Synthesis Analysis
The synthesis of similar spirocyclic compounds typically involves multi-step reactions that might include key intermediates such as ethyl 3-oxopiperidine-1-carboxylate for spirodecane derivatives or pyridazine-4,5-dicarboxylic anhydride for tetra-azaspirodecane derivatives. These methods highlight the complexity and creativity required in synthesizing such structurally intricate molecules (Brubaker & Colley, 1986); (Chimichi, Nesi, & Neri, 1984).
Molecular Structure Analysis
Structural analysis of similar compounds has been carried out using X-ray diffraction (XRD), demonstrating complex spirocyclic frameworks. Such studies are crucial for understanding the 3D conformation of molecules, which impacts their chemical reactivity and interaction with biological targets. The precise arrangement of atoms within these compounds can significantly influence their pharmacological activity (Konovalova, Shklyaev, Slepukhin, & Maslivets, 2013).
Chemical Reactions and Properties
Spirocyclic compounds, including those with azaspiro[4.5]decane cores, undergo various chemical reactions that modify their structure and function. These reactions can include acylation, alkylation, and cyclization, each contributing to the diversity of the chemical and pharmacological properties observed in these molecules. The ability to undergo such a wide range of reactions makes these compounds versatile synthons in organic synthesis (Yeh, Liang, Fan, Chiu, & Lo, 2012).
Physical Properties Analysis
The physical properties of spirocyclic compounds, such as solubility, melting point, and crystalline structure, are influenced by their molecular structure. These properties are essential for determining the compound's suitability for various applications, including pharmaceutical development. Understanding the physical properties is critical for formulating the compounds into bioavailable and stable drugs (Wang, Zong-Chen, Xu, Bing-rong, Cheng, Jing-li, Yu, Chuan-ming, & Zhao, Jin-Hao, 2011).
Chemical Properties Analysis
The chemical properties, such as reactivity with other molecules, stability under physiological conditions, and the ability to undergo specific reactions, are fundamental for the application of spirocyclic compounds in drug development and organic synthesis. These properties are determined by the compound's molecular structure, particularly the functional groups and the spatial arrangement of atoms (Glushkov, Stryapunina, Gorbunov, Maiorova, Slepukhin, Ryabukhina, Khorosheva, Sokol, & Shklyaev, 2010).
Direcciones Futuras
Propiedades
IUPAC Name |
2-methyl-3-(2-oxa-9-azaspiro[4.5]decane-9-carbonyl)-6,7-dihydro-5H-1-benzofuran-4-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H23NO4/c1-12-15(16-13(20)4-2-5-14(16)23-12)17(21)19-8-3-6-18(10-19)7-9-22-11-18/h2-11H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MCDMLMOEYMUGQL-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C2=C(O1)CCCC2=O)C(=O)N3CCCC4(C3)CCOC4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H23NO4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
317.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![4-isopropyl-N-methyl-N-[3-(1-methyl-1H-imidazol-2-yl)propyl]pyrimidin-2-amine](/img/structure/B5620289.png)

![6-[3-oxo-3-(2-phenyl-1,4,6,7-tetrahydro-5H-imidazo[4,5-c]pyridin-5-yl)propyl]pyridazin-3(2H)-one](/img/structure/B5620297.png)
![6-benzyl-5-methyl-2-(4-methylphenyl)pyrazolo[1,5-a]pyrimidin-7(4H)-one](/img/structure/B5620298.png)


![1-[(4-bromo-3-methylphenoxy)acetyl]pyrrolidine](/img/structure/B5620327.png)
![N'-[6,6-dimethyl-1-(2-methylphenyl)-4,5,6,7-tetrahydro-1H-indazol-4-yl]-N,N-dimethylsulfamide](/img/structure/B5620330.png)
![N-(1H-imidazol-2-ylmethyl)-1-[2-(4-methoxyphenyl)ethyl]-6-oxo-3-piperidinecarboxamide](/img/structure/B5620336.png)
![5-fluoro-2-methyl-3-{[3-(tetrahydrofuran-3-yl)-1,2,4-oxadiazol-5-yl]methyl}-1H-indole](/img/structure/B5620350.png)
![4-{4-[4-cyclopropyl-5-(1H-pyrazol-1-ylmethyl)-4H-1,2,4-triazol-3-yl]piperidin-1-yl}-2-ethyl-6-methylpyrimidine](/img/structure/B5620356.png)
![2-ethyl-9-[(1-methyl-1H-pyrazol-5-yl)carbonyl]-4-phenyl-2,9-diazaspiro[5.5]undecan-3-one](/img/structure/B5620362.png)
![5-[(3,3-diphenylpiperidin-1-yl)carbonyl]-4-methyl-1,3-thiazol-2-amine](/img/structure/B5620376.png)
![2-(1-methyl-3-pyrrolidinyl)-9-(3-pyridinylcarbonyl)-2,9-diazaspiro[5.5]undecan-3-one](/img/structure/B5620412.png)